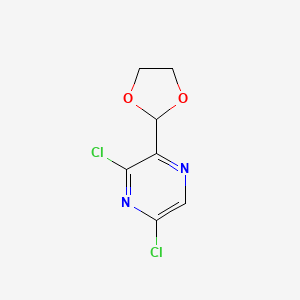

3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

3,5-dichloro-2-(1,3-dioxolan-2-yl)pyrazine |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-4-3-10-5(6(9)11-4)7-12-1-2-13-7/h3,7H,1-2H2 |

InChI Key |

HMJROEACJSCLEX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=NC=C(N=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 2 1,3 Dioxolan 2 Yl Pyrazine and Analogous Structures

Strategies for the Formation of the Dihalogenated Pyrazine (B50134) Core

The formation of the central 3,5-dichloropyrazine structure (symmetrically equivalent to 2,6-dichloropyrazine) is a critical precursor step. Methodologies generally involve either building the pyrazine ring with subsequent halogenation or direct chlorination of a pre-existing pyrazine derivative.

Cyclocondensation Approaches for Pyrazine Ring Construction

The fundamental synthesis of the pyrazine ring often relies on the cyclocondensation of 1,2-dicarbonyl compounds with 1,2-diamines. While this is a general approach, specific precursors can be chosen to facilitate subsequent halogenation. A common industrial method involves the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts. Another well-established route is the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by transition metals like manganese, which generates symmetrical 2,5-substituted pyrazines along with hydrogen gas and water as the only byproducts.

A biomimetically inspired synthesis involves the homodimerization of α-amino aldehydes followed by air oxidation. Furthermore, the condensation of two molecules of an α-amino ketone can produce a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine core. These methods produce the core pyrazine ring, which must then undergo chlorination as described in the following sections.

Regioselective Chlorination and Functionalization of Pyrazine Derivatives

Achieving the specific 3,5-dichloro substitution pattern requires controlled, regioselective chlorination. Direct chlorination of the parent pyrazine ring at room temperature often leads to decomposition and the formation of carbonaceous materials. nih.gov However, vapor-phase chlorination at high temperatures (300-600 °C) can produce monochloropyrazine. nih.gov

A more effective and regioselective method involves the chlorination of a monosubstituted precursor, such as 2-chloropyrazine (B57796). An industrial process describes the direct chlorination of 2-chloropyrazine with gaseous chlorine at elevated temperatures (60-140 °C). google.com A key innovation in this method is the use of the final product, 2,6-dichloropyrazine (B21018), as the reaction solvent. google.com This approach minimizes solvent-related side reactions and leads to a complete conversion, with only small amounts of the 2,3-dichloro isomer formed as a byproduct. google.com Another patented method utilizes a catalyst, such as triethylamine, in a solvent like dimethyl formamide (B127407) (DMF) for the chlorination of 2-chloropyrazine. google.com

| Precursor | Reagents & Conditions | Product | Key Features |

| 2-Chloropyrazine | Gaseous Cl₂, 60-140 °C, 2,6-Dichloropyrazine as solvent | 2,6-Dichloropyrazine | High conversion; minimizes side-products by using the product as the solvent. google.com |

| 2-Chloropyrazine | Gaseous Cl₂, Triethylamine (catalyst), DMF (solvent), 85-110 °C | 2,6-Dichloropyrazine | Catalytic process providing high yield (80%). google.com |

Preparation of Halogenated Pyrazine Precursors

The synthesis of the key intermediate, 2-chloropyrazine, is crucial for the subsequent dichlorination step. A multi-step industrial method starts with readily available chemical raw materials like methyl chloroacetate (B1199739) and glyoxal. google.com These compounds undergo ammoniation and cyclization reactions to produce 2-hydroxypyrazine (B42338) sodium. google.com This intermediate is then treated with a chlorinating agent, such as phosphorous oxychloride (POCl₃), under the catalytic action of N,N-dimethylaminopyridine to yield 2-chloropyrazine. google.com This route provides an efficient pathway to the necessary precursor for the synthesis of 2,6-dichloropyrazine. google.com

Synthesis and Incorporation of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane group serves as a protecting group for a carbonyl functional group. Its incorporation is typically achieved by forming the ring on a pyrazine precursor that already contains an aldehyde or ketone moiety.

Methods for 1,3-Dioxolane Ring Formation from Vicinal Diols or Carbonyl Compounds

The formation of a 1,3-dioxolane ring is a classic chemical transformation known as acetalization or ketalization. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a vicinal diol, most commonly ethylene (B1197577) glycol. The reaction is acid-catalyzed and reversible. To drive the reaction to completion, the water generated during the condensation must be removed, often through azeotropic distillation using a Dean-Stark apparatus.

A wide variety of Brønsted and Lewis acid catalysts can be employed to facilitate this transformation. Common catalysts include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and zirconium tetrachloride (ZrCl₄). The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired efficiency.

| Catalyst | Typical Conditions | Notes |

| p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene (B28343) with Dean-Stark apparatus | Standard and widely used method for effective water removal. |

| Hydrochloric Acid (HCl) | Dichloromethane, reflux | Effective homogeneous catalyst, though reaction times can be long. |

| Zirconium tetrachloride (ZrCl₄) | Mild reaction conditions | Highly efficient and chemoselective catalyst. |

| Iodine (I₂) | Neutral, aprotic conditions | Mild catalyst suitable for substrates with acid-sensitive groups. |

Coupling Strategies for Attaching the Dioxolane Moiety to the Pyrazine Core

The most direct strategy to synthesize 3,5-dichloro-2-(1,3-dioxolan-2-yl)pyrazine involves two sequential steps: first, the formylation of the 2,6-dichloropyrazine core to create the necessary aldehyde functional group, and second, the protection of this aldehyde as a 1,3-dioxolane.

The key intermediate, 3,5-dichloropyrazine-2-carbaldehyde (B152530), can be synthesized via a regioselective metalation-formylation reaction. acs.org This process begins with the deprotonation of 2,6-dichloropyrazine using a strong, non-nucleophilic base. Directed lithiation can be achieved with reagents such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). clockss.org More recently, magnesium-based reagents like i-Pr₂NMgCl·LiCl have been used for efficient metalation of the pyrazine ring at the 3-position. acs.org The resulting organometallic intermediate is then quenched with an electrophilic formylating agent, such as dimethylformamide (DMF), to introduce the aldehyde group, yielding 3,5-dichloropyrazine-2-carbaldehyde. acs.orgznaturforsch.com

Once the 3,5-dichloropyrazine-2-carbaldehyde is obtained, the final step is the protection of the aldehyde group. This is accomplished using the methods described in section 2.2.1, typically by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst to form the stable 1,3-dioxolane ring, thus yielding the target compound, this compound. chemicalbook.comclearsynth.com

Control of Stereochemistry in Dioxolane Synthesis

The structure of this compound, formed from the reaction of 3,5-dichloro-2-formylpyrazine and the achiral diol, ethylene glycol, does not inherently contain any stereocenters. Therefore, its synthesis does not require diastereoselective or enantioselective control. However, the principles of stereochemical control are crucial in the synthesis of analogous structures where a chiral aldehyde or a chiral diol is used, or when the dioxolane formation occurs adjacent to an existing stereocenter.

In general dioxolane synthesis, if a chiral, non-racemic 1,2-diol is used, the stereochemistry of the diol is transferred to the two stereocenters of the dioxolane ring. The stereochemical outcome of the acetal (B89532) carbon can be influenced by the existing stereocenters in the aldehyde or the diol. This is often achieved through substrate-controlled diastereoselective reactions. For instance, the reaction of a chiral α-hydroxy aldehyde with a ketone under thermodynamic control often favors the formation of a trans-substituted dioxolane to minimize steric hindrance.

Catalyst-controlled stereoselection is another powerful strategy. Chiral Brønsted acids or chiral Lewis acid catalysts can be employed to create a chiral environment around the reactants, guiding the formation of one stereoisomer over another. These catalysts activate the carbonyl group and orchestrate the nucleophilic attack of the diol in a spatially defined manner, leading to high enantiomeric or diastereomeric excess.

Multi-Step Synthetic Sequences and Optimization of Reaction Parameters

The synthesis of this compound is a multi-step process that typically begins with a pre-formed pyrazine ring. The sequence involves the regioselective introduction of functional groups and requires careful optimization of reaction parameters at each stage to maximize yield and purity.

A plausible synthetic route commences with pyrazine-2-carboxamide. The core steps are:

Bis-chlorination: The pyrazine ring is chlorinated at the 3 and 5 positions.

Dehydration of Amide: The carboxamide group is converted to a nitrile.

Reduction of Nitrile: The nitrile is reduced to an aldehyde.

Acetalization: The aldehyde is protected as a dioxolane.

The initial step often involves the formation of a pyrazine N-oxide to activate the ring for electrophilic substitution, followed by chlorination using reagents like phosphorus oxychloride (POCl₃). mdpi.com Subsequent steps focus on the manipulation of the functional group at the 2-position.

Optimization of these steps is critical. For the chlorination step, temperature, reaction time, and the ratio of the chlorinating agent are key variables. Over-chlorination or incomplete reaction can lead to a mixture of products that are difficult to separate. The conversion of the functional group at the C2 position to an aldehyde, for example via the reduction of a nitrile or ester, must be performed under conditions that avoid reduction of the pyrazine ring or the chloro substituents. The final acetalization step, which forms the dioxolane ring, is an equilibrium-driven reaction. To drive the reaction to completion, it is typically performed in the presence of an acid catalyst with removal of water, often using a Dean-Stark apparatus.

The table below outlines a representative synthetic sequence and highlights key parameters for optimization.

| Step | Reaction | Key Parameters for Optimization | Typical Conditions | Potential Side Products |

|---|---|---|---|---|

| 1 | Chlorination of Pyrazine Precursor | Temperature, Reagent Stoichiometry, Reaction Time | Phosphorus oxychloride (POCl₃), 100-120°C | Mono-chlorinated or incompletely reacted starting material |

| 2 | Formylation at C2 Position | Reducing Agent, Solvent, Temperature | Reduction of a nitrile (e.g., using DIBAL-H) or ester (e.g., using LiAlH₄) at low temperature (-78°C) | Over-reduction to alcohol, reduction of chloro groups |

| 3 | Dioxolane Formation (Acetalization) | Catalyst (e.g., p-TsOH), Solvent, Water Removal | Ethylene glycol, toluene, p-toluenesulfonic acid (p-TsOH), reflux with Dean-Stark trap | Incomplete reaction, degradation of starting material under harsh acidic conditions |

Isolation and Purification Techniques for the Chemical Compound

The isolation and purification of this compound from the final reaction mixture is a critical step to obtain the compound in high purity. The specific techniques employed depend on the physical properties of the compound and the nature of any impurities present.

Following the acetalization reaction, a typical work-up procedure begins with quenching the acid catalyst, often by washing the reaction mixture with an aqueous basic solution such as sodium bicarbonate. The organic layer is then separated, washed with water and brine to remove residual salts and water-soluble impurities, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Due to the presence of chloro- and dioxolane functional groups, the target compound is expected to be a solid at room temperature with moderate polarity. Purification of the crude product is commonly achieved through one or a combination of the following methods:

Crystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures. ijddr.in A solvent screen would identify optimal solvents like ethanol, isopropanol, or hexane/ethyl acetate (B1210297) mixtures.

Column Chromatography: For mixtures where crystallization is ineffective, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity is selected to separate the target compound from more polar or less polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). mdpi.com

Sublimation: For compounds that are sufficiently volatile and thermally stable, sublimation can be an excellent purification technique, as it can effectively remove non-volatile impurities.

The purity of the final isolated product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 2 1,3 Dioxolan 2 Yl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Ring

The pyrazine ring, being a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, is highly susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms serve as excellent leaving groups in such reactions, enabling the introduction of a variety of substituents onto the pyrazine core.

In 2-substituted 3,5-dichloropyrazines, the two chlorine atoms at the C-3 and C-5 positions exhibit differential reactivity towards nucleophiles. This regioselectivity is governed by the electronic nature of the substituent at the C-2 position. The 1,3-dioxolan-2-yl group is generally considered to be electron-withdrawing in nature due to the presence of two electronegative oxygen atoms.

For unsymmetrical 3,5-dichloropyrazines bearing an electron-withdrawing group (EWG) at the 2-position, nucleophilic attack occurs preferentially at the 5-position. acs.orgacs.orgresearchgate.net This selectivity can be rationalized by considering the resonance structures of the Meisenheimer complex intermediate formed upon nucleophilic attack. An EWG at C-2 provides greater stabilization to the negative charge developed during the attack at C-5. Conversely, electron-donating groups (EDGs) at the C-2 position direct nucleophilic attack to the C-3 position. acs.orgacs.orgresearchgate.net

Computational models, such as the Fukui function, have been employed to predict the regioselectivity in these reactions. High positive values of the Fukui index (f+) indicate a higher susceptibility to nucleophilic attack. For 3,5-dichloropyrazines with a C-2 EWG, the calculated Fukui index is typically higher at the C-5 position, corroborating the experimental observations. acs.org

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on 2-Substituted 3,5-Dichloropyrazines

| Nature of Substituent at C-2 | Directing Effect | Predicted Site of Nucleophilic Attack |

| Electron-Withdrawing Group (EWG) | Inductive and mesomeric withdrawal of electron density | C-5 |

| Electron-Donating Group (EDG) | Inductive and mesomeric donation of electron density | C-3 |

The chlorine atoms on the 3,5-dichloro-2-(1,3-dioxolan-2-yl)pyrazine can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford the corresponding substituted pyrazine derivatives.

Amination: The reaction with primary or secondary amines proceeds under typical SNAr conditions, often in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and in the presence of a base like cesium fluoride (B91410) (CsF) or potassium carbonate (K2CO3). Following the principles of regioselectivity, the amination of this compound is expected to yield predominantly the 5-amino-3-chloro-2-(1,3-dioxolan-2-yl)pyrazine derivative. Further substitution to achieve diamination can be accomplished under more forcing conditions or through palladium-catalyzed methods. mdpi.com

Alkoxylation: Alkoxides, generated from the corresponding alcohols and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can also displace the chlorine atoms. The reaction is typically carried out in the parent alcohol as the solvent or in an inert solvent like tetrahydrofuran (B95107) (THF). The introduction of an alkoxy group at the C-5 position is the anticipated outcome for the monosubstitution product.

Thiolation: Thiolates are potent nucleophiles and react readily with dichloropyrazines. The reaction is usually performed by treating the dichloropyrazine with a thiol in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the thiolate in situ. This allows for the formation of alkylthio or arylthio ethers at the C-5 position.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Typical Nucleophile | Typical Reagents and Conditions | Expected Major Product (Monosubstitution) |

| Amination | R1R2NH | CsF, DMSO, rt to 80 °C | 5-(R1R2N)-3-chloro-2-(1,3-dioxolan-2-yl)pyrazine |

| Alkoxylation | R-OH | NaH, THF, 0 °C to reflux | 5-(R-O)-3-chloro-2-(1,3-dioxolan-2-yl)pyrazine |

| Thiolation | R-SH | NaOEt, EtOH, rt | 5-(R-S)-3-chloro-2-(1,3-dioxolan-2-yl)pyrazine |

Reactions Involving the 1,3-Dioxolane (B20135) Acetal (B89532) Functionality

The 1,3-dioxolane group serves as a masked aldehyde, a protecting group that is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the carbonyl functionality.

The hydrolysis of the 1,3-dioxolane ring in this compound can be achieved by treatment with an aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), often in a co-solvent like THF or acetone. This reaction is typically performed under mild conditions to avoid potential side reactions on the pyrazine ring. The product of this hydrolysis is 3,5-dichloro-pyrazine-2-carbaldehyde, a key intermediate for further synthetic elaborations.

The aldehyde group of 3,5-dichloro-pyrazine-2-carbaldehyde is a versatile functional handle that can undergo a wide array of classical carbonyl reactions. These include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3,5-dichloropyrazine-2-carboxylic acid, using standard oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent.

Reduction: Reduction of the aldehyde to a primary alcohol, (3,5-dichloropyrazin-2-yl)methanol, can be accomplished with mild reducing agents such as sodium borohydride (B1222165) (NaBH4).

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the formation of a carbon-carbon double bond, leading to various vinyl-substituted pyrazines.

Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These derivatives are often crystalline solids and can be useful for characterization or further functionalization.

While the pyrazine ring itself is generally electron-deficient and can participate as a diene in inverse-electron-demand Diels-Alder reactions, the presence of two chlorine atoms and the dioxolane group further modifies its electronic properties. The electron-withdrawing nature of these substituents enhances the dienophilic character of the pyrazine ring.

Certain substituted pyrazines are known to undergo cycloaddition reactions. rsc.org For instance, electronically activated pyrazines can react with dienophiles. In the case of this compound, it is conceivable that it could act as a dienophile in reactions with electron-rich dienes. However, specific examples of cycloaddition reactions involving this particular substrate are not extensively documented in the literature. The 1,3-dioxolane group itself is generally not a participant in cycloaddition reactions under standard conditions.

Electrophilic and Radical Transformations of the Pyrazine Nucleus

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. nih.gov This inherent electronic nature significantly influences its reactivity.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally difficult to achieve on pyrazine and its derivatives. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The electron-withdrawing character of the two nitrogen atoms deactivates the ring towards attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The presence of two additional electron-withdrawing chlorine atoms in a compound like this compound would further deactivate the pyrazine nucleus, making electrophilic substitution highly unlikely under standard conditions. The reaction would require a very powerful electrophile and harsh conditions, which are often not feasible. libretexts.org

Radical Transformations: In contrast to the challenges with electrophilic substitution, radical functionalization can be a more viable strategy for modifying pyrazine systems. The pyrazine moiety can participate in radical reactions, and there is growing interest in C-H functionalization of heterocycles through radical pathways. researchgate.net For instance, some studies have explored the use of photoredox catalysis to generate radical species that can couple with N-heterocycles. mdpi.com While specific examples for dichloropyrazines are not abundant, it is conceivable that under appropriate radical-generating conditions, functional groups could be introduced onto the pyrazine core. However, chemoselectivity between the available C-H position and the C-Cl bonds would be a significant challenge to control.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles. researchgate.net For this compound, the two chlorine atoms serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. researchgate.netyoutube.com This reaction is expected to be highly effective for the sequential or exhaustive substitution of the chlorine atoms in this compound.

Based on studies with 2,6-dichloropyrazine (B21018) and other dichloro-heteroaromatics, both chlorine atoms can be substituted. researchgate.netresearchgate.net The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a phosphine (B1218219) ligand and a base. researchgate.netresearchgate.net The choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and selectivity. nih.govrsc.org

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions based on analogous dichloro-heteroaromatic compounds.

| Dichloro-heterocycle | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94 (disubstituted) | nih.gov |

| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | MeOH | - | rsc.org |

| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 88 (disubstituted) | researchgate.net |

| 2-Chloropyrazine (B57796) | Various arylboronic acids | Pd(II) ONO pincer complexes | - | H₂O/Toluene (B28343) | Excellent | researchgate.net |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a reliable method for introducing alkyne moieties onto the pyrazine ring. For this compound, a stepwise or double Sonogashira coupling would be expected to proceed, yielding mono- or di-alkynylated products.

Studies on related dihalopyrazines and dihalopyridines have demonstrated the feasibility of this transformation. researchgate.netrsc.org The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which often serves as the solvent as well. wikipedia.orgorganic-chemistry.org

| Substrate | Alkyne | Catalyst System | Base/Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2,3-Dicyano-5,6-dichloropyrazine | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | 5,6-Dialkynyl-2,3-dicyanopyrazine | researchgate.net |

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Toluene | Mono- and di-alkynylated pyridines | rsc.org |

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction could potentially be used to introduce alkenyl substituents at the C-3 and C-5 positions of the pyrazine ring. The reaction typically requires a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, although ligand-free systems have also been developed. organic-chemistry.orgnih.gov The choice of base and solvent is crucial for the reaction's success. While the Heck reaction is a cornerstone of C-C bond formation, its application to dichloropyrazines may require careful optimization to control selectivity and avoid side reactions. wikipedia.orgorganic-chemistry.org

A key challenge in the functionalization of dihalogenated heterocycles like this compound is achieving chemoselectivity—the ability to selectively react at one of the two chlorine atoms. This allows for the stepwise introduction of different functional groups.

The two chlorine atoms at the C-3 and C-5 positions are electronically distinct due to the presence of the neighboring nitrogen atoms and the dioxolanyl group at the C-2 position. The chlorine at C-5 is para to a nitrogen atom, while the chlorine at C-3 is ortho to a nitrogen and ortho to the dioxolanyl substituent. These electronic and steric differences can be exploited to achieve selective mono-functionalization.

Several factors can influence the site-selectivity of cross-coupling reactions:

Electronic Effects: The inherent electronic properties of the C-Cl bonds can lead to preferential oxidative addition of the palladium catalyst at the more electron-deficient position. rsc.org

Steric Hindrance: The dioxolanyl group at the C-2 position may sterically hinder the approach of the bulky palladium catalyst to the C-3 position, potentially favoring initial reaction at the C-5 position.

Catalyst and Ligand Control: The choice of palladium catalyst and, particularly, the phosphine ligand can have a profound impact on regioselectivity. Sterically bulky ligands can enhance selectivity for the less hindered position. nih.gov

Reaction Conditions: Temperature, solvent, and the nature of the base can also be tuned to favor mono-substitution over di-substitution or to influence the site of the initial reaction. nih.govrsc.org

By carefully controlling these parameters, it is possible to perform a selective mono-coupling reaction, leaving the second chlorine atom available for a subsequent, different cross-coupling reaction. This strategy opens up pathways to a wide array of asymmetrically substituted pyrazine derivatives. rsc.org

Advanced Spectroscopic Characterization of 3,5 Dichloro 2 1,3 Dioxolan 2 Yl Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H NMR spectrum of 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine is expected to exhibit distinct signals corresponding to the protons on the pyrazine (B50134) ring and the dioxolane moiety. The pyrazine ring contains a single proton, which would appear as a singlet due to the absence of adjacent protons. Its chemical shift is anticipated to be in the downfield region, typically between δ 8.0 and 9.0 ppm, a characteristic feature of electron-deficient aromatic systems like pyrazine. The electron-withdrawing effect of the two chlorine atoms and the dioxolanyl group further deshields this proton, shifting it downfield. For comparison, the protons of 2,5-disubstituted pyrazines often appear as singlets in the δ 8.5-9.1 ppm range.

The dioxolane ring has two sets of chemically equivalent protons. The single proton on the carbon atom bridging the pyrazine and dioxolane rings (the acetal (B89532) proton) is expected to produce a singlet. Its proximity to the electron-withdrawing pyrazine ring would likely place its chemical shift in the range of δ 6.0-6.5 ppm. The four protons on the ethylene (B1197577) glycol portion of the dioxolane ring are expected to be chemically equivalent and should give rise to a single signal, likely a multiplet or a singlet depending on the solvent and temperature, in the δ 3.8-4.2 ppm region. This is consistent with the spectra of other 2-substituted 1,3-dioxolanes.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H | 8.5 - 8.7 | s (singlet) | N/A |

| Dioxolane-CH | 6.1 - 6.3 | s (singlet) | N/A |

| Dioxolane-(CH₂)₂ | 4.0 - 4.2 | m (multiplet) or s (singlet) | N/A |

Note: These are predicted values based on analogous structures and may vary from experimental data.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, typically between δ 130 and 160 ppm. The carbons bearing the chlorine atoms (C3 and C5) would be significantly downfield due to the electronegativity of chlorine. The carbon attached to the dioxolane group (C2) would also be downfield, while the remaining pyrazine carbon (C6) would be the most upfield of the ring carbons.

The acetal carbon of the dioxolane ring is anticipated to have a chemical shift in the range of δ 95-105 ppm. The two equivalent carbons of the ethylene glycol moiety in the dioxolane ring are expected to appear around δ 65 ppm, a typical value for such structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C2 | 150 - 155 |

| Pyrazine C3 | 148 - 152 |

| Pyrazine C5 | 148 - 152 |

| Pyrazine C6 | 140 - 145 |

| Dioxolane-CH | 100 - 105 |

| Dioxolane-(CH₂)₂ | 65 - 70 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show no cross-peaks for the pyrazine and acetal protons as they are singlets. However, it could reveal correlations between the protons of the ethylene glycol unit in the dioxolane ring if they are not perfectly equivalent, helping to confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show a cross-peak between the pyrazine proton signal and the corresponding C6 carbon signal. Similarly, it would show correlations between the acetal proton and its carbon, and the dioxolane methylene (B1212753) protons and their corresponding carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

The FT-IR and Raman spectra of this compound would be characterized by vibrations associated with the pyrazine ring, the dioxolane ring, and the carbon-chlorine bonds.

Pyrazine Ring Vibrations: The aromatic C-H stretching vibration of the lone pyrazine proton is expected to appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring typically occur in the 1400-1600 cm⁻¹ region. Ring breathing modes and other deformations would be observed at lower frequencies.

Dioxolane Ring Vibrations: The C-H stretching vibrations of the dioxolane ring are expected in the 2850-3000 cm⁻¹ range. The most characteristic vibrations for the dioxolane moiety are the C-O stretching bands, which are typically strong in the IR spectrum and appear in the 1000-1200 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. These bands can sometimes be weak in the IR spectrum but may be more prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=N/C=C Ring Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-O Stretch | 1000 - 1200 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Medium | Strong |

Note: These are predicted values based on analogous structures and may vary from experimental data.

While the pyrazine ring is planar, the dioxolane ring can adopt different conformations, such as an envelope or a twisted form. The specific vibrational frequencies of the dioxolane ring can be sensitive to its conformation. Detailed analysis of the C-O stretching and CH₂ rocking/twisting modes, potentially aided by computational modeling, could provide insights into the preferred conformation of the dioxolane ring in the solid state or in solution. The relative orientation of the dioxolane ring with respect to the pyrazine ring could also influence the vibrational spectra, particularly the out-of-plane bending modes. However, without experimental data and detailed computational studies, specific conformational assignments remain speculative.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular weight can be calculated from its chemical formula, C₇H₆Cl₂N₂O₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with the M+2 peak being approximately 65% of the intensity of the M peak, and the M+4 peak being about 10% of the M peak intensity.

The fragmentation of this compound under electron impact (EI) ionization is expected to proceed through several key pathways, initiated by the ionization of the molecule. The primary fragmentation events would likely involve the dioxolane ring and the dichloropyrazine moiety.

Key Predicted Fragmentation Pathways:

Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (Cl•), leading to a significant [M-Cl]⁺ ion.

Dioxolane Ring Fragmentation: The 1,3-dioxolane (B20135) group is susceptible to fragmentation. A characteristic loss of a C₂H₄O molecule (ethylene oxide) or a CHO₂ radical is anticipated. Cleavage of the bond between the pyrazine ring and the dioxolane group can also occur.

Pyrazine Ring Fission: The pyrazine ring itself can undergo cleavage, typically involving the loss of HCN or related neutral molecules, which is a common fragmentation pattern for nitrogen-containing heterocyclic compounds.

Predicted Mass Spectrometry Data

| m/z (predicted) | Proposed Fragment Ion | Notes |

| 220/222/224 | [C₇H₆Cl₂N₂O₂]⁺ | Molecular ion (M⁺) with characteristic chlorine isotope pattern. |

| 185/187 | [C₇H₆ClN₂O₂]⁺ | Loss of a chlorine atom from the molecular ion. |

| 147 | [C₇H₆N₂O₂]⁺ | Loss of both chlorine atoms. |

| 149/151 | [C₅H₃Cl₂N₂]⁺ | Loss of the dioxolane side chain. |

| 73 | [C₃H₅O₂]⁺ | Fragment corresponding to the dioxolane moiety. |

This table presents predicted data based on the fragmentation of similar chemical structures.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The chromophore in this compound is the dichloropyrazine ring. Pyrazine itself exhibits characteristic absorption bands in the ultraviolet region arising from n → π* and π → π* electronic transitions.

The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are typically observed at longer wavelengths (lower energy) with low molar absorptivity. The π → π* transitions, involving the π-electron system of the aromatic ring, occur at shorter wavelengths (higher energy) and have a much higher molar absorptivity.

The substituents on the pyrazine ring will influence the position and intensity of these absorption bands. The two chlorine atoms, being electron-withdrawing and having lone pairs of electrons, are expected to cause a bathochromic (red) shift of the π → π* transitions due to the extension of the conjugated system through resonance. The 1,3-dioxolan-2-yl group, being a saturated heterocyclic ring, is not a chromophore itself but may have a minor auxochromic effect.

Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Type of Transition | Expected Molar Absorptivity (ε) |

| ~270-290 | π → π | High |

| ~310-330 | n → π | Low |

This table presents predicted data based on the UV-Vis spectra of substituted pyrazines. The exact values would need to be determined experimentally.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

While a specific crystal structure for this compound is not available in the crystallographic databases, we can predict its solid-state molecular structure based on the known geometries of pyrazine and its derivatives.

The pyrazine ring is a planar aromatic system. The C-N and C-C bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The bond angles within the pyrazine ring will be close to 120°.

In the solid state, the molecules are likely to pack in a way that maximizes intermolecular interactions. Possible interactions include:

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with the nitrogen atoms of neighboring pyrazine rings.

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the dioxolane or pyrazine rings and the nitrogen atoms of adjacent molecules could contribute to the crystal packing.

π-π Stacking: The planar pyrazine rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Predicted Key Geometric Parameters

| Parameter | Predicted Value |

| Pyrazine Ring C-N Bond Length | ~1.33 - 1.34 Å |

| Pyrazine Ring C-C Bond Length | ~1.39 - 1.40 Å |

| C-Cl Bond Length | ~1.73 - 1.75 Å |

| Dioxolane Ring Conformation | Envelope or Twist |

| Intermolecular Interactions | Halogen bonding, C-H···N hydrogen bonds, π-π stacking |

This table presents predicted data based on the crystal structures of similar pyrazine derivatives.

Computational and Theoretical Investigations of 3,5 Dichloro 2 1,3 Dioxolan 2 Yl Pyrazine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. For 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed understanding of its three-dimensional structure and electron distribution.

The molecular geometry of this compound is determined by the interplay of the aromatic pyrazine (B50134) ring, the electron-withdrawing chlorine atoms, and the bulky, flexible 1,3-dioxolane (B20135) group. The pyrazine ring is expected to be nearly planar, a characteristic feature of aromatic systems. wikipedia.org The C-N and C-C bond lengths within the pyrazine ring will be intermediate between single and double bonds, typical for aromatic heterocycles.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Rationale |

| C-Cl Bond Length | ~1.73 Å | Based on DFT studies of other chloropyrazines. |

| C-N (pyrazine) Bond Length | ~1.33 Å | Typical for aromatic pyrazine rings. |

| C-C (pyrazine) Bond Length | ~1.39 Å | Typical for aromatic pyrazine rings. |

| C-O (dioxolane) Bond Length | ~1.43 Å | Standard C-O single bond length. |

| C-C (dioxolane) Bond Length | ~1.52 Å | Standard C-C single bond length. |

| C-N-C (pyrazine) Bond Angle | ~116° | Influenced by the electronegativity of nitrogen. |

| N-C-C (pyrazine) Bond Angle | ~122° | Typical for sp2 hybridized carbons in a six-membered ring. |

| N-C-Cl Bond Angle | ~118° | Steric and electronic effects of the chlorine substituent. |

| Dihedral Angle (Pyrazine-Dioxolane) | Variable | Dependent on the rotational barrier around the C-C bond connecting the two rings. |

Note: These are estimated values and would require specific DFT calculations for accurate determination.

For this compound, the vibrational spectrum would be complex, with characteristic modes arising from the pyrazine ring, the C-Cl bonds, and the dioxolane ring. The pyrazine ring would exhibit characteristic stretching and bending vibrations. The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum. The dioxolane ring will have its own set of characteristic vibrations, including C-O and C-C stretching and various bending modes. A detailed vibrational analysis would require a normal coordinate analysis based on DFT calculations.

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretching (pyrazine) | 3050-3150 | Stretching of the C-H bond on the pyrazine ring. |

| C-H stretching (dioxolane) | 2850-3000 | Asymmetric and symmetric stretching of C-H bonds in the dioxolane ring. |

| C=N/C=C stretching (pyrazine) | 1400-1600 | In-plane stretching vibrations of the pyrazine ring. |

| C-O stretching (dioxolane) | 1050-1250 | Asymmetric and symmetric stretching of the C-O bonds in the dioxolane ring. |

| C-Cl stretching | 600-800 | Stretching vibrations of the carbon-chlorine bonds. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the pyrazine ring and the two chlorine atoms are strongly electron-withdrawing, which is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be localized on the pyrazine ring and the lone pairs of the nitrogen and oxygen atoms, while the LUMO is expected to be distributed over the electron-deficient pyrazine ring. The small HOMO-LUMO gap would suggest a molecule that is chemically reactive.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | Moderately Low | Reduced electron-donating ability. |

| LUMO Energy | Low | High electron-accepting ability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Small | High chemical reactivity and polarizability. |

Note: The actual energy values would need to be calculated using a suitable level of theory.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack. dtic.mil In an MEP map, regions of negative potential (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the dioxolane ring due to their lone pairs of electrons. These would be the primary sites for electrophilic attack. The hydrogen atoms of the pyrazine and dioxolane rings, as well as the carbon atoms attached to the electronegative chlorine and nitrogen atoms, are expected to have a positive potential, making them susceptible to nucleophilic attack. The presence of a "sigma-hole" on the chlorine atoms could also create a region of positive potential, making them potential sites for halogen bonding. rsc.orgresearchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying transition states. rsc.orgmdpi.com While no specific reaction mechanisms for this compound have been reported, its structure suggests that it would be susceptible to nucleophilic aromatic substitution (SNAAr) reactions, where one or both of the chlorine atoms are replaced by a nucleophile.

A computational study of such a reaction would involve locating the transition state structure and calculating the activation energy barrier. This would provide insights into the reaction kinetics and the feasibility of the proposed mechanism. The reaction could proceed through a Meisenheimer-like intermediate, which is a common feature of SNAAr reactions involving electron-deficient aromatic rings.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Chemistry

A range of quantum chemical descriptors can be calculated from the results of DFT calculations to provide a more quantitative prediction of chemical reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). chemrxiv.org

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

For this compound, the electron-withdrawing nature of the substituents is expected to result in a high chemical potential and a high electrophilicity index, indicating that it is a good electrophile. The hardness and softness values would provide further insights into its reactivity profile.

Table 4: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Trend | Implication |

| Chemical Potential (μ) | High (less negative) | Good electrophile. |

| Hardness (η) | Moderate | Indicates a balance between stability and reactivity. |

| Softness (S) | Moderate | Indicates a balance in the ease of electron transfer. |

| Electrophilicity Index (ω) | High | Strong tendency to accept electrons. |

Note: These are qualitative predictions and quantitative values would require specific calculations.

Applications of 3,5 Dichloro 2 1,3 Dioxolan 2 Yl Pyrazine As a Versatile Synthetic Intermediate

Building Block for Novel Heterocyclic Architectures

The dichlorinated pyrazine (B50134) core, coupled with the latent aldehyde, makes this compound an ideal starting material for the synthesis of diverse and novel heterocyclic systems.

Fused pyrazine systems are of significant interest due to their prevalence in biologically active compounds. 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine can be elaborated into fused pyrazino-triazole structures. A common synthetic strategy involves the reaction of a hydrazine (B178648) derivative with a dicarbonyl compound or its equivalent. mdpi.comresearchgate.net In a potential pathway, one of the chloro substituents on the pyrazine ring can be displaced by a hydrazine moiety. Subsequent deprotection of the 1,3-dioxolane (B20135) group to reveal the aldehyde would set the stage for an intramolecular cyclization, leading to the formation of a fused triazole ring. Various methods for constructing 1,2,3-triazolo[1,5-a]pyrazines have been reported, including the intramolecular cyclization of diazo intermediates and copper-catalyzed cycloadditions. mdpi.com For instance, a synthetic route could involve the initial nucleophilic substitution of one chlorine atom with hydrazine, followed by conversion of the second chlorine and the protected aldehyde into functionalities that can undergo cyclization to form the triazole ring. The synthesis of related wikipedia.orglibretexts.orgdiva-portal.orgtriazolo[4,3-a]pyrazine derivatives often starts from dichloropyrazines, which undergo nucleophilic substitution with hydrazine hydrate, followed by cyclization. nih.gov

The development of new scaffolds is crucial for creating molecular probes and drug-like molecules. nih.gov The pyrazine core of this compound can be incorporated into spirocyclic and polycyclic frameworks. Spirocycles, which are inherently three-dimensional, are increasingly popular in drug discovery. nih.gov A synthetic approach could involve a multi-component reaction where the pyrazine derivative acts as one of the key building blocks. For example, after modification of the chloro substituents, the deprotected aldehyde could participate in a reaction with an amino acid and an isocyanide to form a spiro-2,6-dioxopyrazine scaffold. nih.govresearchgate.net The synthesis of polycyclic compounds can be achieved through late-stage extrusion of certain fragments or through ring-contraction strategies. beilstein-journals.org The pyrazine ring system can be a foundational component in the assembly of more complex, multi-ring structures with potential applications in materials science and medicinal chemistry.

Precursor for Advanced Functionalized Pyrazine Derivatives

The two chlorine atoms on the pyrazine ring are amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. This facilitates the creation of libraries of pyrazine derivatives for screening in drug discovery and other applications.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, can be employed to replace the chlorine atoms with various aryl or vinyl groups. nih.govnih.govresearchgate.net By carefully controlling the reaction conditions, it is possible to achieve either mono- or di-substitution, providing access to a diverse set of functionalized pyrazines. nih.govresearchgate.net For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst would yield the corresponding aryl-substituted pyrazine. dntb.gov.ua This approach allows for the systematic variation of the substituents on the pyrazine core, which is a common strategy in medicinal chemistry to optimize the biological activity of a lead compound. mdpi.comnih.govresearchgate.net

Table 1: Examples of Carbon-Based Substituent Introduction

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted pyrazines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl-substituted pyrazines |

| Stille Coupling | Organostannanes, Pd catalyst | Alkyl-, vinyl-, or aryl-substituted pyrazines |

| Kumada–Corriu cross-coupling | Grignard reagents, Ni or Pd catalyst | Alkyl- or aryl-substituted pyrazines |

The chlorine atoms on the pyrazine ring can also be displaced by various heteroatom nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.govmdpi.com This allows for the introduction of nitrogen, oxygen, and sulfur-containing functional groups. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly effective method for forming carbon-nitrogen bonds by reacting aryl halides with amines. wikipedia.orglibretexts.orgrug.nlorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgdiva-portal.org Thus, this compound can be reacted with a variety of primary or secondary amines to introduce amino substituents. diva-portal.org Similarly, reactions with alcohols or thiols, often in the presence of a base, can be used to install alkoxy or thioether groups, respectively. The reactivity of the two chlorine atoms can be different, allowing for selective and sequential substitution. nih.gov

Table 2: Examples of Heteroatom-Containing Group Installation

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino groups |

| Nucleophilic Aromatic Substitution | Alcohols/alkoxides | Alkoxy groups |

| Nucleophilic Aromatic Substitution | Thiols/thiolates | Thioether groups |

Role in the Chemical Diversification of Pyrazine Scaffolds

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govresearchgate.netresearchgate.netresearchgate.netscispace.com this compound serves as a versatile platform for the chemical diversification of this important heterocyclic core. The ability to selectively functionalize the pyrazine ring at two distinct positions, combined with the latent reactivity of the protected aldehyde, allows for the generation of a vast chemical space around the pyrazine core. This chemical diversity is essential for the discovery of new therapeutic agents and functional materials. researchgate.net The stepwise and controlled modification of this intermediate enables the synthesis of complex molecules with precisely defined structures, which is a cornerstone of modern drug discovery and development. mdpi.comnih.govsemanticscholar.org

Information regarding "this compound" and its role in developing materials with tailored optical properties is not available in the public domain.

Extensive research using various search queries related to the synthesis of luminescent materials, organic electronics, and functional materials derived from "this compound" did not yield any specific information. The search results provided general data on other pyrazine derivatives and their applications, but no direct references or detailed research findings were found for the specified compound in the context of its use in creating materials with tailored optical properties.

Consequently, it is not possible to provide a detailed article on the "Development of Pyrazine-Derived Materials with Tailored Optical Properties" based on "this compound" as a versatile synthetic intermediate. The available scientific literature does not appear to contain specific studies or data on this particular application for this exact compound.

Therefore, the requested section "6.4. Development of Pyrazine-Derived Materials with Tailored Optical Properties" cannot be generated with scientifically accurate and verifiable information as per the instructions.

Future Research Directions and Perspectives for 3,5 Dichloro 2 1,3 Dioxolan 2 Yl Pyrazine

Development of More Efficient and Environmentally Benign Synthetic Protocols

The advancement of synthetic methodologies in line with the principles of green chemistry is a paramount objective for modern chemical research. mdpi.comdcatvci.org Traditional syntheses of heterocyclic compounds often rely on prolonged reaction times, high temperatures, and the use of hazardous solvents. zcpc.net Future research on 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine should prioritize the development of synthetic protocols that are not only more efficient but also environmentally sustainable.

Promising avenues include the adoption of microwave-assisted organic synthesis (MAOS) and sonochemistry. These techniques have demonstrated remarkable success in accelerating the synthesis of various heterocyclic compounds, including pyrazoles and triazines. nih.govbohrium.commdpi.com Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. rsc.orgresearchgate.net Similarly, the application of ultrasound can promote chemical reactions through acoustic cavitation, offering benefits such as enhanced reaction rates and milder operating conditions. researchgate.nettandfonline.comnih.gov

Research should focus on adapting these energy-efficient technologies to the synthesis of the target pyrazine (B50134). This could involve solvent-free "neat" reactions or the use of greener solvents like water or ethanol, minimizing the reliance on toxic and volatile organic compounds. rsc.org The development of such protocols would not only improve the economic viability of the synthesis but also significantly reduce its environmental footprint. zcpc.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Sonochemistry (Ultrasound) |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes rsc.orgresearchgate.net | Minutes to hours mdpi.com |

| Energy Efficiency | Low (heats entire apparatus) | High (direct heating of reactants) nih.gov | High (localized energy from cavitation) nih.gov |

| Yields | Variable, often moderate | Often higher researchgate.net | Generally improved bohrium.com |

| Side Reactions | More prevalent due to long heating | Often reduced researchgate.net | Can be minimized mdpi.com |

| Solvent Use | Often requires high-boiling, hazardous solvents | Enables solvent-free conditions or use of green solvents researchgate.net | Often compatible with aqueous or green media bohrium.com |

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

The chemical architecture of this compound offers multiple sites for chemical modification, suggesting a rich and complex reactivity profile waiting to be explored. The two chlorine atoms on the electron-deficient pyrazine ring are prime candidates for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. ontosight.airsc.org

Future investigations should systematically explore the regioselectivity of these reactions. Studies on analogous 2-substituted 3,5-dichloropyrazines have shown that the electronic nature of the substituent at the C2 position dictates the preferred site of nucleophilic attack. acs.orgacs.org Electron-withdrawing groups (EWGs) direct incoming nucleophiles to the C5 position, while electron-donating groups (EDGs) favor substitution at the C3 position. acs.orgacs.org The dioxolane group at C2, containing two oxygen atoms, is expected to behave as an EDG, thus predicting that nucleophilic attack would preferentially occur at the C3-chloro position. Experimental verification of this hypothesis is a critical next step.

Beyond SNAr, the application of various palladium-catalyzed cross-coupling reactions—such as Suzuki, Sonogashira, Negishi, and Buchwald-Hartwig amination—could unlock pathways to a vast array of derivatives. tandfonline.comrsc.orgresearchgate.net These reactions would allow for the selective installation of aryl, alkynyl, alkyl, and amino groups at the C3 and C5 positions, transforming the dichloropyrazine core into a highly decorated scaffold. rsc.org

Furthermore, the dioxolane moiety itself represents a latent functional group. Its deprotection under acidic conditions would unveil a highly reactive aldehyde at the C2 position. This aldehyde could then serve as a handle for a multitude of subsequent transformations, including Wittig reactions, reductive aminations, and aldol (B89426) condensations, thereby enabling the construction of complex side chains. A comprehensive exploration of the interplay between reactions at the pyrazine core and transformations of the side chain will be essential for mapping the full synthetic potential of this molecule.

Application of Advanced Computational Methods for Deeper Mechanistic Understanding and Property Prediction

To complement and guide experimental work, advanced computational methods, particularly Density Functional Theory (DFT), should be employed. DFT has become an indispensable tool in modern chemistry for predicting molecular structure, reactivity, and spectroscopic properties. researchgate.netbendola.com

For this compound, computational studies can provide profound insights. DFT calculations can be used to predict the regioselectivity of nucleophilic substitution reactions by determining the relative electrophilicity of the C3 and C5 positions. acs.orgacs.org Calculation of reactivity indices, such as Fukui functions or mapping the molecular electrostatic potential (MEP), can identify the most likely sites for nucleophilic attack, thus corroborating or refining predictions based on simple electronic effects. acs.orgrsc.org

Moreover, computational modeling can be used to elucidate the mechanisms of potential transition metal-catalyzed cross-coupling reactions, helping to optimize reaction conditions by understanding ligand effects and transition state energies. DFT can also predict key molecular properties of novel derivatives synthesized from this precursor, including their electronic structure (HOMO-LUMO gaps), dipole moments, and potential for charge-transfer interactions. researchgate.netrsc.org This predictive power can accelerate the discovery of new molecules with desirable properties, for instance, in materials science or medicinal chemistry, by prioritizing synthetic targets that are most likely to succeed. nih.gov

| Computational Method | Predicted Property / Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, angles bendola.com | Provides an accurate 3D structure of the molecule and its derivatives. |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density and prediction of reactive sites rsc.org | Identifies electrophilic carbons (C3/C5) for nucleophilic attack. |

| Fukui Function / Indices | Quantitative prediction of regioselectivity in SNAr reactions acs.org | Predicts whether C3 or C5 is more reactive towards nucleophiles. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Electronic properties, charge transfer capabilities, reactivity researchgate.netrsc.org | Assesses the electronic character for applications in materials or as a pharmacophore. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra rsc.org | Aids in the characterization of new compounds and predicts photophysical properties. |

| Transition State Modeling | Elucidation of reaction mechanisms and activation energies | Helps in understanding and optimizing conditions for cross-coupling reactions. |

Expansion of Synthetic Utility in the Preparation of Complex Molecular Structures

The ultimate goal of exploring this pyrazine derivative is to harness its capabilities as a versatile building block for the synthesis of complex, high-value molecules. The pyrazine ring is a core component of numerous pharmaceuticals and biologically active natural products. mdpi.comnih.govnih.gov The strategic, regioselective functionalization of this compound could provide efficient synthetic routes to novel therapeutic agents or agrochemicals.

A forward-thinking research program would involve a multi-step synthetic strategy. First, the differential reactivity of the two chlorine atoms would be exploited to sequentially introduce two different substituents at the C3 and C5 positions via SNAr and/or cross-coupling reactions. This would generate a library of 2,3,5-trisubstituted pyrazine scaffolds. Following the elaboration of the pyrazine core, the dioxolane group could be deprotected to the aldehyde. This final functional group handle allows for a late-stage diversification strategy, enabling the attachment of various side chains and pharmacophoric elements.

This approach would grant access to a vast and unexplored chemical space. The resulting complex molecules, featuring a highly substituted pyrazine core, could be screened for a wide range of biological activities, from anticancer and antiviral to antibacterial properties, areas where pyrazine derivatives have already shown significant promise. mdpi.comontosight.ainih.gov The synthetic utility of this compound is therefore not just in the molecules it can become, but in the new avenues of discovery it can open. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine?

The synthesis typically involves two key steps:

- Chlorination : A precursor pyrazine (e.g., 2-substituted pyrazine) is chlorinated using reagents like thionyl chloride (SOCl₂) under reflux conditions to introduce chlorine at the 3 and 5 positions. This step is analogous to methods used for 3,5-Dichloro-2-(methylthio)pyrazine .

- Dioxolan Introduction : The 1,3-dioxolan-2-yl group is introduced via nucleophilic substitution or coupling reactions. For example, a protected aldehyde intermediate may react with ethylene glycol under acid catalysis to form the dioxolane ring. Substitution reactions often employ bases like potassium carbonate in polar aprotic solvents (e.g., DMF) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring structure .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl stretches at ~550–650 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry, often using software like SHELX for refinement .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazine chlorination be addressed?

Regioselectivity is influenced by electron-directing groups. For example:

- Electron-donating groups (e.g., methylthio in 3,5-Dichloro-2-(methylthio)pyrazine) direct chlorination to meta/para positions .

- Steric effects and reaction conditions (temperature, solvent polarity) further modulate selectivity. Computational tools (e.g., DFT) can predict reactive sites, as demonstrated in studies of pyrazine coordination polymers .

Q. What computational strategies predict the stability and reactivity of the 1,3-dioxolan-2-yl moiety?

- Molecular Dynamics (MD) Simulations : Analyze conformational stability of the dioxolan ring under varying temperatures .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess susceptibility to hydrolysis or oxidative cleavage. These methods align with studies on pyrazine derivatives in supramolecular frameworks .

Q. How should researchers resolve contradictions in reported reaction yields for analogous compounds?

Contradictions often arise from:

- Reagent purity : Impurities in starting materials (e.g., 2-substituted pyrazines) drastically alter yields .

- Scale-dependent effects : Batch vs. flow reactors (e.g., continuous flow systems improve reproducibility in industrial analogs) .

- Catalyst optimization : Screening catalysts (e.g., Lewis acids) for dioxolan formation can mitigate variability .

Q. What mechanistic insights explain the reactivity of the dioxolan group in cross-coupling reactions?

The dioxolan ring acts as a protecting group for carbonyl functionalities, enabling selective functionalization of the pyrazine core. Acidic conditions may cleave the dioxolan to regenerate a reactive aldehyde, facilitating further derivatization. Similar protection/deprotection strategies are used in nucleoside synthesis .

Methodological Considerations

Q. How can synthetic protocols be optimized for high-purity yields in academic settings?

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for pyrazine derivatives .

- Purification techniques : Use column chromatography or recrystallization to isolate the compound from byproducts (e.g., unreacted chlorinating agents) .

Q. What experimental design principles apply to studying this compound’s bioactivity?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing dioxolan with other heterocycles) and assess biological activity .

- In vitro assays : Use standardized protocols (e.g., enzyme inhibition assays) to evaluate pharmacological potential, as seen in studies of imidazo[1,2-a]pyrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.